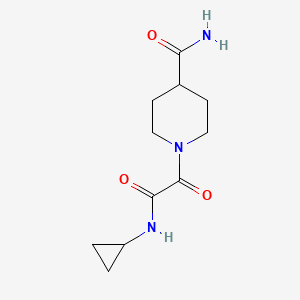![molecular formula C15H17N5OS B2557996 2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol CAS No. 2380040-70-8](/img/structure/B2557996.png)
2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MRS2500 and has been synthesized using different methods.
作用机制
MRS2500 acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides, such as ATP and ADP. By blocking the activation of this receptor, MRS2500 can modulate various physiological and pathological processes that are regulated by the P2Y1 receptor.
Biochemical and Physiological Effects
MRS2500 has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of inflammation, and the modulation of synaptic plasticity. These effects are mediated by the blockade of the P2Y1 receptor and its downstream signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using MRS2500 in lab experiments is its high selectivity for the P2Y1 receptor, which allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. However, one of the limitations of using MRS2500 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on MRS2500, including the investigation of its potential applications in other fields of scientific research, such as cancer and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the improvement of its solubility and bioavailability will be important for the translation of MRS2500 into clinical applications.
Conclusion
In conclusion, MRS2500 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its high selectivity for the P2Y1 receptor and its various biochemical and physiological effects make it a promising candidate for the development of novel therapeutic strategies. Further research on MRS2500 is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
合成方法
MRS2500 can be synthesized using different methods, including the reaction of 2-chloroethylamine hydrochloride with 9-methyl-6-oxopurine, followed by the reaction of the resulting product with 4-methylthiophenol. Another method involves the reaction of 2-(4-methylsulfanylphenyl)acetaldehyde with 9-methyl-6-oxopurine in the presence of sodium borohydride. Both methods have been reported to yield MRS2500 with high purity.
科学研究应用
MRS2500 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MRS2500 is in the field of neuroscience, where it has been shown to act as a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological and pathological processes, including pain, inflammation, and neurodegeneration. MRS2500 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[(9-methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-20-9-19-13-14(17-8-18-15(13)20)16-7-12(21)10-3-5-11(22-2)6-4-10/h3-6,8-9,12,21H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIXYJIOEUDJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=C(C=C3)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)
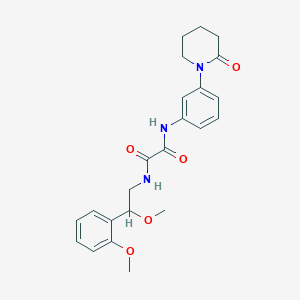
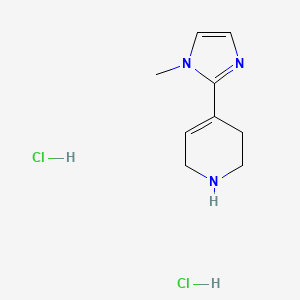
methanone](/img/structure/B2557921.png)
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557922.png)
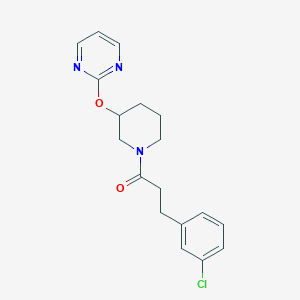
![N-butyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2557924.png)
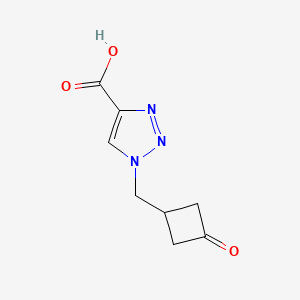
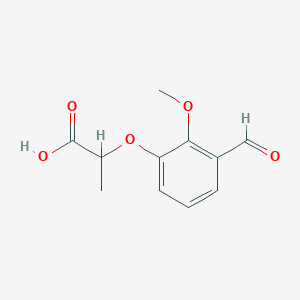
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557927.png)
![(6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2557928.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2557931.png)
